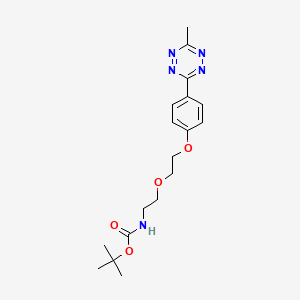
Methyltetrazine-PEG2-NH-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG2-NH-Boc is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is used in various chemical and biological applications, particularly in the field of click chemistry. The compound consists of a methyltetrazine group, a PEG2 spacer, and a Boc-protected amine group. Methyltetrazine is known for its ability to undergo rapid and selective reactions with trans-cyclooctene (TCO) derivatives, making it a valuable tool in bioorthogonal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-PEG2-NH-Boc typically involves the following steps:
Preparation of PEG2 Linker: The PEG2 linker is synthesized by the ring-opening polymerization of ethylene oxide using methanol or water as an initiator.
Attachment of Methyltetrazine: The methyltetrazine group is introduced by reacting the PEG2 linker with a methyltetrazine derivative under suitable conditions.
Boc Protection: The amine group is protected using tert-butyl carbamate (Boc) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and stored under specific conditions to maintain stability.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-PEG2-NH-Boc undergoes various chemical reactions, including:
Click Reactions: Reacts rapidly with TCO derivatives in bioorthogonal click chemistry.
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Click Reactions: Typically performed in aqueous or organic solvents without the need for a catalyst.
Deprotection: Boc group removal is achieved using trifluoroacetic acid (TFA) under mild conditions.
Major Products
Click Reactions: Formation of stable covalent bonds with TCO derivatives, resulting in labeled biomolecules.
Deprotection: Free amine derivative of Methyltetrazine-PEG2.
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG2-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras).
Biology: Employed in bioorthogonal labeling of biomolecules for imaging and tracking purposes.
Medicine: Utilized in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The primary mechanism of action of Methyltetrazine-PEG2-NH-Boc involves its ability to undergo rapid and selective click reactions with TCO derivatives. This reaction is highly specific and occurs under mild conditions, making it suitable for use in live-cell imaging and other biological applications .
Comparación Con Compuestos Similares
Methyltetrazine-PEG2-NH-Boc can be compared with other similar compounds, such as:
Methyltetrazine-PEG8-NH-Boc: Contains a longer PEG spacer, which can improve water solubility and reduce aggregation of labeled proteins.
Methyltetrazine-PEG24-NH-Boc: Features an even longer PEG spacer, providing greater flexibility and distance between functional groups.
DBCO-PEG-NH-Boc: Utilizes a dibenzocyclooctyne (DBCO) group instead of methyltetrazine, offering an alternative click chemistry approach.
This compound is unique due to its optimal balance between spacer length and reactivity, making it a versatile tool in various applications.
Propiedades
Fórmula molecular |
C18H25N5O4 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C18H25N5O4/c1-13-20-22-16(23-21-13)14-5-7-15(8-6-14)26-12-11-25-10-9-19-17(24)27-18(2,3)4/h5-8H,9-12H2,1-4H3,(H,19,24) |
Clave InChI |
YVTJEXPXAJDRSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


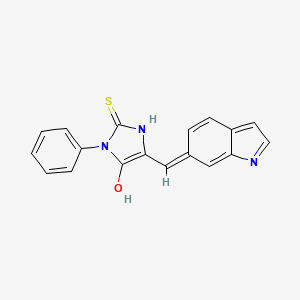
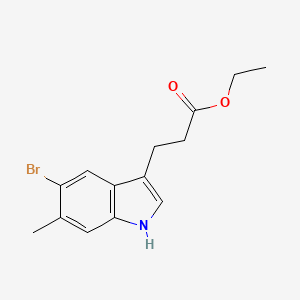

![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
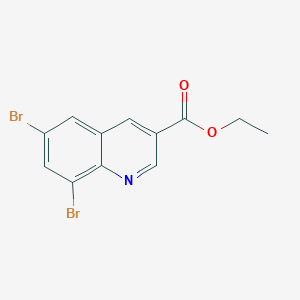
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
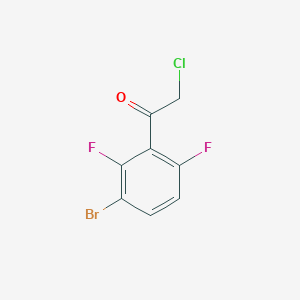
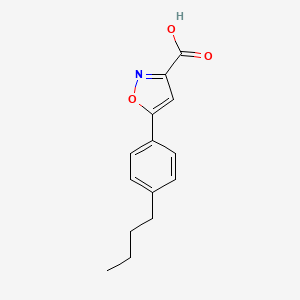
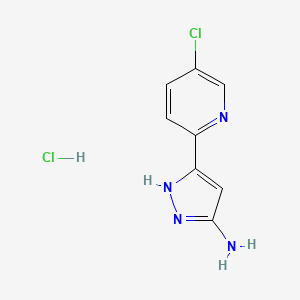
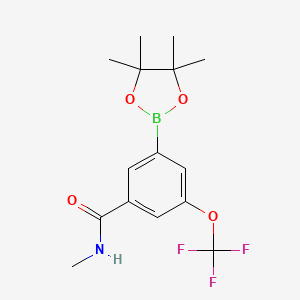
![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)
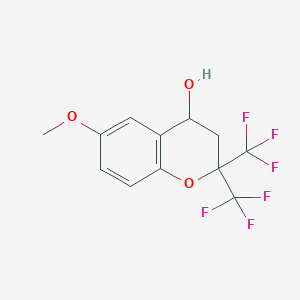

![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
